Citroside A
Overview
Description
Citroside A is a natural product found in the plant Sanicula lamelligera . It is a structural derivative of terpene, a hydrocarbon of biological origin with a carbon skeleton formally derived from isoprene . The molecular formula of this compound is C19H30O8, and it has a monoisotopic mass of 386.19407 .
Preparation Methods
Citroside A can be isolated from natural sources such as Sanicula lamelligera. The extraction process typically involves the use of solvents like ethanol to obtain the compound from the dried, powdered whole plant
Chemical Reactions Analysis
Citroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Citroside A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential anti-inflammatory properties and its ability to inhibit the expression of pro-inflammatory cytokines and leukocyte adhesion molecules . Additionally, this compound is used in research related to its role as a metabolite and its involvement in various metabolic pathways .
Mechanism of Action
The mechanism of action of Citroside A involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.
Comparison with Similar Compounds
Citroside A is similar to other terpene glycosides, such as this compound. Both compounds share a similar structural framework but differ in the spatial orientation of their terminal groups . This difference in structure can lead to variations in their biological activities and mechanisms of action. Other similar compounds include various megastigmane glycosides, which also exhibit anti-inflammatory properties .
Properties
InChI |
InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(22)8-19(13,4)27-17-16(25)15(24)14(23)12(9-20)26-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17-,19+/m0/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTODSGVDHGMKSN-SIEIHWOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318300 | |
Record name | Citroside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120330-44-1 | |
Record name | Citroside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120330441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citroside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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